molecular formula C13H11NO B8480810 3,4-dihydrobenz[h]isoquinolin-1(2H)-one

3,4-dihydrobenz[h]isoquinolin-1(2H)-one

Cat. No.: B8480810
M. Wt: 197.23 g/mol
InChI Key: ZEESLHGIDIWIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydrobenz[h]isoquinolin-1(2H)-one is a specialized chemical compound offered for research and development purposes, strictly within a laboratory setting. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a privileged structure in medicinal and agrochemical chemistry. Research indicates that derivatives of this core structure demonstrate significant potential in plant disease management. Specifically, analogous compounds have shown promising antioomycete activity against pathogens like Pythium recalcitrans , with some derivatives exhibiting higher in vitro potency than commercial agents . The mechanism of action for active derivatives is suggested to involve the disruption of the biological membrane systems of the pathogen, as evidenced by physiological, biochemical, and lipidomics analyses . This makes the scaffold a valuable starting point for the design and synthesis of novel crop protection agents. The synthesis of such derivatives is often achieved via efficient reactions such as the Castagnoli-Cushman reaction, which allows for the straightforward generation of diverse chemical libraries for biological screening . Researchers can utilize this compound to explore its specific physicochemical properties, further elucidate its structure-activity relationships (SAR), and investigate its full potential in various bioactive applications.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3,4-dihydro-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15)

InChI Key

ZEESLHGIDIWIEM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC3=CC=CC=C32

Origin of Product

United States

The Dihydroisoquinolinone Core: a Staple in Organic Synthesis

The 3,4-dihydroisoquinolin-1(2H)-one core is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. researchgate.netkthmcollege.ac.in This structural unit is considered a "privileged scaffold" because of its ability to interact with multiple biological targets, leading to diverse pharmacological effects. researchgate.netkthmcollege.ac.in Its presence in molecules with antitumor, antimicrobial, antiviral, and antifungal properties underscores its importance in drug discovery. nih.govrsc.org Furthermore, its applications extend to agrochemistry, where derivatives have shown promise in plant disease management. nih.govrsc.org The inherent reactivity and structural features of the dihydroisoquinolinone core make it an attractive target for synthetic chemists, spurring the development of innovative and efficient construction methods. researchgate.netkthmcollege.ac.in

A Journey Through Synthesis: the Evolution of Strategic Approaches

The construction of the 3,4-dihydrobenz[h]isoquinolin-1(2H)-one scaffold has witnessed a remarkable evolution, transitioning from classical methods to sophisticated, modern catalytic systems. This progression reflects the broader advancements in synthetic organic chemistry, emphasizing efficiency, selectivity, and functional group tolerance.

Historically, methods such as the Bischler-Napieralski and Pictet-Spengler reactions have been employed for the synthesis of related dihydroisoquinoline structures. organic-chemistry.org However, the quest for more direct and versatile routes has led to the development of a diverse toolbox of synthetic strategies. These can be broadly categorized into intramolecular cyclization, metal-catalyzed reactions, and metal-free domino protocols. researchgate.netkthmcollege.ac.in

Intramolecular Cyclization Strategies:

A prominent approach involves the intramolecular cyclization of various precursors. researchgate.net These methods often rely on the formation of a key carbon-nitrogen or carbon-carbon bond to construct the heterocyclic ring. Strategies include the cyclization of carbamates, ureas, thioureas, isocyanates, and azidoamides, offering a range of starting materials and reaction conditions. researchgate.netkthmcollege.ac.in For instance, the thermal cyclization of an in situ formed styryl isocyanate has been utilized to produce the corresponding 1(2H)-isoquinolinone, which can then be hydrogenated to the desired 3,4-dihydroisoquinolin-1(2H)-one. researchgate.net

Metal-Catalyzed Methodologies:

The advent of transition-metal catalysis has revolutionized the synthesis of this scaffold, enabling previously challenging transformations with high efficiency and selectivity. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used in various transformations, including C-H carbonylation and intramolecular carbonylative Heck reactions. researchgate.net These methods allow for the direct introduction of the carbonyl group and the formation of the lactam ring in a controlled manner. researchgate.net

Rhodium-Catalyzed Annulation: Rhodium catalysts have proven effective in tandem C-H allylation/N-alkylation annulation reactions, providing access to 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions. nih.gov These processes often exhibit high functional group compatibility. nih.gov

Ruthenium and Cobalt Catalysis: Ruthenium- and cobalt-catalyzed reactions have also emerged as powerful tools. For example, Cp*Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with vinyl silanes offers a redox-neutral pathway to 4-silylated isoquinolones, which can be readily converted to 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net

Metal-Free Domino Protocols:

A particularly noteworthy multicomponent reaction is the Castagnoli–Cushman reaction between homophthalic anhydride (B1165640) and imines. nih.gov This reaction is highly appealing due to its high yields and diastereoselectivity, providing a straightforward entry to diversely substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov

A Privileged Scaffold in the Spotlight of Research and Development

Metal-Catalyzed Synthetic Approaches

Transition-metal catalysis has become an indispensable tool for the construction of complex molecular architectures like this compound. These methods often utilize directing groups to achieve high levels of regioselectivity in C-H activation, enabling the precise formation of the desired annulated product from readily available naphthalene (B1677914) derivatives.

Palladium-Catalyzed Annulations and Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of isoquinolinone scaffolds. These methods typically involve the C-H activation of a directing group-bearing arene, followed by annulation with an unsaturated coupling partner like an alkyne or alkene. To synthesize the benz[h]isoquinolin-1(2H)-one core, these reactions are adapted from benzamide precursors to naphthamide precursors.

A common strategy is the palladium-catalyzed C-H activation/annulation of N-substituted naphthamides. For instance, N-methoxy-1-naphthamide can undergo a directed C-H activation at the peri-position (C-8). The resulting palladacycle intermediate can then react with various coupling partners. The reaction with 2,3-allenoic acid esters, for example, proceeds with high regioselectivity to afford 3,4-substituted dihydroisoquinolinones. mdpi.com This approach is noted for its relatively mild conditions and good functional yields. mdpi.comresearchgate.net Another powerful palladium-catalyzed method is the tandem Heck-Suzuki coupling reaction, which can be used to construct 4-substituted derivatives of the dihydroisoquinolinone ring system from o-iodo-N-(prop-2-ynyl)benzamides and arylboronic acids. rsc.orgresearchgate.net Applying this logic to a naphthalene-based starting material would provide access to the target benz[h]isoquinolinone structure. Furthermore, a palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes, using air as the terminal oxidant, provides an efficient route to 3,4-dihydroisoquinolones. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Isoquinolinone Derivatives
Catalyst SystemNaphthamide SubstrateCoupling PartnerProduct TypeYield (%)
Pd(CH₃CN)₂Cl₂ / Ag₂CO₃N-methoxy-1-naphthamide2,3-Allenoic acid ester3,4-disubstituted53-87
Pd(TFA)₂ / Cu(OAc)₂N-sulfonyl-1-naphthamideAllylbenzene3-vinyl substitutedUp to 96
Pd(OAc)₂ / DPPPo-Iodo-N-propargyl-naphthamideArylboronic acid4-aryl substitutedGood

Rhodium-Catalyzed C-H Activation and Cyclization Protocols

Rhodium(III) catalysts are highly effective for C-H activation and have been extensively used in synthesizing isoquinolinone derivatives. mdpi.com These reactions often proceed under mild conditions and can be oxidant-free when an internal oxidizing directing group is used on the starting amide. acs.org For the synthesis of this compound, a suitable N-substituted 1-naphthamide would serve as the precursor.

One established method involves the Rh(III)-catalyzed coupling of N-methoxy-naphthamides with 2-methylidenetrimethylene carbonate. nih.gov This reaction proceeds through a tandem C-H allylation and N-alkylation cyclization process, offering broad substrate scope and high functional group compatibility under mild conditions. nih.gov Another approach utilizes the reaction of benzhydroxamic acids with alkynes, where the N-O bond of the directing group facilitates C-N bond formation and catalyst turnover without an external oxidant. acs.org The use of diazodiesters or diazoketoesters as a C2 source in the Rh(III)-catalyzed cyclization of benzimidates also provides an efficient route to the isoquinoline (B145761) core. rsc.org These protocols are readily adaptable to naphthalene-based starting materials for the construction of the target tetracyclic system.

Table 2: Rhodium-Catalyzed Approaches to Isoquinolinone Scaffolds
Catalyst SystemNaphthamide SubstrateCoupling PartnerKey Feature
[RhCpCl₂]₂ / CsOAcN-methoxy-1-naphthamide2-Methylidenetrimethylene carbonateTandem C-H allylation/N-alkylation
[RhCpCl₂]₂ / CsOAcN-pivaloyloxy-1-naphthamideAlkyneExternal oxidant-free
[RhCp*Cl₂]₂ / NaOAcNaphthimidateDiazodiesterDiazocompound as C2 source

Nickel-Catalyzed Annulation Reactions

Nickel, as an earth-abundant and cost-effective metal, has emerged as a powerful catalyst for C-H functionalization and annulation reactions. mdpi.com Nickel-catalyzed methods provide valuable alternatives to those using precious metals like palladium and rhodium.

One prominent strategy involves the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes or allenes. nih.govacs.orgmdpi.com In this reaction, a nickel(0) complex catalyzes the extrusion of N₂ from the triazinone, generating a reactive intermediate that readily inserts an alkyne to form the isoquinolone ring in high yields. acs.org An enantioselective version of this reaction using allenes has also been developed. nih.gov This method could be applied to a suitably substituted naphthotriazinone to access the benz[h]isoquinolinone framework. Another approach is the nickel-catalyzed annulation of 2-halobenzamides with alkynes, which has been successfully used in the total synthesis of natural products like oxyavicine. acs.org Adapting this to a 2-halo-1-naphthamide would be a direct route to the desired product.

Table 3: Nickel-Catalyzed Annulation Reactions for Isoquinolinone Synthesis
Catalyst SystemSubstrate 1Substrate 2Product
Ni(cod)₂ / PPh₃Naphtho[1,2-d] mdpi.comnih.govtriazin-4(3H)-oneAlkyne3,4-disubstituted
Ni(cod)₂ / (R)-SITCPNaphtho[1,2-d] mdpi.comnih.govtriazin-4(3H)-oneAlleneChiral 3,4-disubstituted
NiBr₂·diglyme / Zn2-Iodo-1-naphthamideAlkyne3,4-disubstituted

Copper-Catalyzed Cyclizations and Oxidative Couplings

Copper catalysts offer a practical and economical option for synthesizing isoquinolinone heterocycles. These reactions often proceed via different mechanisms than palladium or rhodium, involving oxidative couplings or radical pathways. mdpi.com

A notable copper-catalyzed method is the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing an environmentally friendly route to isoquinolines. nih.gov By modifying the oxime protecting group, the reaction can be directed to form isoquinoline N-oxides as well. nih.gov While this yields the aromatic isoquinoline, subsequent reduction can provide the dihydroisoquinolinone. Another strategy involves the copper-mediated oxidative functionalization of C(sp³)–H bonds with isoquinolines to prepare N-alkyl isoquinolin-1(2H)-ones. nih.govacs.org A more direct approach involves the copper-catalyzed tandem reaction of 2-(1-alkynyl)benzaldimines with water to construct the isoquinolin-1(2H)-one core. researchgate.net This reaction proceeds through a regioselective intramolecular cyclization to form an isoquinolinium intermediate. researchgate.net Applying these principles to naphthalene-derived starting materials would enable the synthesis of the benz[h]isoquinolinone system.

Table 4: Copper-Catalyzed Reactions for Isoquinoline and Isoquinolinone Synthesis
Catalyst SystemSubstratesProduct TypeKey Feature
CuI2-(1-Alkynyl)naphthaldehyde oximeIsoquinolineGreen synthesis in water
Cu(OAc)₂2-(1-Alkynyl)naphthaldehyde imine + H₂OIsoquinolinoneTandem cyclization/oxidation
CuBrTetrahydroisoquinoline + Bromoketone + AlkeneFused pyrroloisoquinolineThree-component oxidative cyclization

Ruthenium-Catalyzed C-H/N-H and C-H/N-O Activations

Ruthenium catalysts provide a distinct reactivity profile for C-H activation and annulation. Ruthenium-catalyzed reactions are effective for the synthesis of isoquinolones from amides and alkynes, often proceeding through a C-H/N-H activation pathway. mdpi.com

A well-established method is the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. nih.gov This reaction uses the 8-aminoquinolinyl group as a bidentate directing group and Cu(OAc)₂·H₂O as an oxidant in an open-air system. nih.gov The protocol shows broad substrate scope for both symmetrical and unsymmetrical alkynes. By starting with an N-quinolin-8-yl-1-naphthamide, this C-H/N-H activation strategy can be directly applied to construct the this compound skeleton. More recent developments include ruthenium(II)-catalyzed C-H activation/annulation of benzoic acids with CF₃-imidoyl sulfoxonium ylides, which allows for the synthesis of 3-trifluoromethylisoquinolinones under redox-neutral conditions. rsc.org This C-H/N-O activation approach highlights the versatility of ruthenium catalysis.

Table 5: Ruthenium-Catalyzed Synthesis of Isoquinolinone Derivatives
Catalyst SystemArene SubstrateCoupling PartnerDirecting Group
[RuCl₂(p-cymene)]₂ / Cu(OAc)₂N-Quinolin-8-yl-1-naphthamideAlkyne8-Aminoquinoline
[RuCl₂(p-cymene)]₂ / KOPiv1-Naphthoic acidCF₃-imidoyl sulfoxonium ylideCarboxylic acid
[RuCl₂(p-cymene)]₂ / NaOAcNaphthyl ketoximeAlkyneOxime

Cobalt-Catalyzed Decarboxylative C-H/N-H Activations

The use of first-row, earth-abundant metals like cobalt for C-H activation is a rapidly advancing field. Cobalt catalysts are capable of mediating unique transformations, including decarboxylative couplings, to form isoquinolinone structures. acs.org

A key cobalt-catalyzed method involves the decarboxylative C-H activation/annulation of benzamides with alkynyl carboxylic acids. acs.org Using an inexpensive Co(OAc)₂·4H₂O catalyst, this reaction offers switchable and regioselective access to isoquinolones. acs.org The use of alkynyl carboxylic acids as the coupling partner avoids the pre-functionalization required for other methods and releases only CO₂ as a byproduct. Another strategy employs picolinamide as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes, using oxygen as the terminal oxidant. This C-H/N-H activation approach exhibits excellent regioselectivity and functional group tolerance. These methodologies, when applied to naphthalene-based amides, represent a sustainable and efficient route to the this compound core structure.

Table 6: Cobalt-Catalyzed Annulations for Isoquinolinone Synthesis
Catalyst SystemAmide SubstrateCoupling PartnerKey Feature
Co(OAc)₂·4H₂O / Ag₂O1-NaphthamideAlkynyl carboxylic acidDecarboxylative C-H activation
Co(OAc)₂·4H₂O / KPF₆N-picolinoyl-naphthalene-1-methanamineAlkyneTraceless directing group
Cp*Co(CO)I₂ / AgNTf₂N-Sulfinyl naphthyl imineAlkyneRedox-neutral C-H activation

Silver-Catalyzed Cascade Approaches

Silver-catalyzed reactions have emerged as a powerful tool in organic synthesis, offering mild conditions and unique reactivity. In the context of isoquinolinone synthesis, silver catalysts can initiate cascade reactions that efficiently build the polycyclic framework in a single step. These reactions often proceed through radical or cationic intermediates, enabling the formation of multiple carbon-carbon and carbon-heteroatom bonds in a sequential manner.

A notable strategy involves the silver(I)-catalyzed intramolecular cyclization and oxazole ring-opening reaction to furnish the isoquinolone core. nih.gov This method, utilizing a cost-effective silver acetate catalyst, proceeds under mild conditions with high yield and selectivity. nih.gov The proposed mechanism involves the silver acetate activating an alkyne moiety, which is then attacked by the nitrogen atom of an oxazole ring. This is followed by the formation of a silver-vinyl intermediate and subsequent ring-opening of the oxazole, facilitated by the addition of water, to yield the final isoquinolinone product. nih.gov

Another approach involves a silver-catalyzed cascade radical bicyclization, which allows for the construction of polycyclic structures containing a γ-lactam fused to an isoquinolinedione core. While not directly yielding the target molecule, this methodology highlights the potential of silver catalysis to initiate an intramolecular cyclization of a newly formed alkyl radical with an aromatic ring, thus assembling complex polycyclic systems.

While a direct silver-catalyzed cascade synthesis of this compound is not extensively documented, the principles demonstrated in the synthesis of related isoquinolones and polycyclic systems suggest its feasibility. A hypothetical reaction could involve a suitably substituted naphthalene derivative undergoing a silver-initiated cascade cyclization to form the desired benz[h]isoquinolinone structure.

Table 1: Examples of Silver-Catalyzed Reactions for Isoquinolinone Synthesis

Catalyst Reactants Product Yield (%) Reference

This table is illustrative and based on the synthesis of general isoquinolinone structures, as specific data for this compound was not available in the search results.

Metal-Free Synthetic Methodologies

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce cost and environmental impact. For the synthesis of this compound and its analogs, visible-light photocatalysis and electrochemical oxidation represent promising metal-free strategies.

Visible-Light Photocatalytic Syntheses

Visible-light photocatalysis has gained prominence as a mild and sustainable method for initiating organic reactions. This approach utilizes a photocatalyst that, upon absorption of visible light, can promote single-electron transfer (SET) processes to generate reactive radical intermediates.

In the synthesis of quinolinones and phenanthridinones, visible-light-promoted direct oxidative C-H amidation has proven effective. nih.govacs.org This strategy involves the generation of amidyl radicals from simple amide precursors through homolysis of the N-H bond under blue LED illumination. nih.gov These highly reactive amidyl radicals can then undergo intramolecular cyclization onto an adjacent aromatic ring, followed by an oxidation step to afford the desired lactam. This method avoids the need for pre-functionalized starting materials and often proceeds under mild, room-temperature conditions. nih.govrsc.org

A photocascade strategy has also been developed, combining a triplet energy transfer-based E/Z olefin isomerization with the subsequent photocatalytic generation of an amidyl radical for the synthesis of quinolinone structures. nih.gov While specific applications to this compound are yet to be widely reported, the underlying principles are directly applicable. A suitable N-substituted naphthalene derivative could foreseeably undergo photocatalytic C-H amidation to yield the target benz[h]isoquinolinone.

Table 2: Key Features of Visible-Light Photocatalytic Synthesis of Isoquinolinone Analogs

Feature Description Reference
Energy Source Visible light (e.g., blue LEDs) nih.govrsc.org
Key Intermediate Amidyl radical nih.gov
Bond Formation Intramolecular C-H amidation nih.govacs.org

Electrochemical Oxidation Strategies for C=O Bond Formation

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, using electrical current to drive redox reactions. In the context of lactam synthesis, electrochemical oxidation can be employed for the formation of the C=O bond. The anodic oxidation of amides can lead to various bond cleavages and formations, depending on the substrate and reaction conditions. researchgate.netresearchgate.net

The electrochemical oxidation of N-aryl-2,2-diphenylacetamides, for instance, can result in cleavage of the bond between the benzylic carbon and the carbonyl group, or the N-aryl bond, leading to a variety of products including lactams. researchgate.net The selectivity of these reactions is highly dependent on the electronic nature of the substituents on the aryl group. researchgate.net

While the direct electrochemical synthesis of this compound via C=O bond formation from a precursor amide has not been explicitly detailed, the principles of electrochemical amide oxidation are applicable. A potential strategy could involve the intramolecular anodic coupling of a suitably functionalized naphthalene derivative bearing an aminoalkyl side chain. Furthermore, electrochemical methods have been successfully employed in the synthesis of β-lactams through the intramolecular cyclization of linear bromoamides, showcasing the utility of electrogenerated bases in lactam ring formation. d-nb.info

Table 3: Principles of Electrochemical Amide Oxidation for Lactam Synthesis

Process Description Key Intermediates Reference
Anodic Oxidation Oxidation of the amide at the anode to generate a radical cation or other reactive species. Amidyl radicals, iminium ions researchgate.netresearchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are fundamental strategies for the construction of cyclic molecules, including the this compound scaffold. These methods often rely on the formation of a key bond to close the ring, driven by the inherent reactivity of the starting material.

Bischler-Napieralski-Style Cyclocarbonylation Reactions

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction typically proceeds through an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com

While the traditional Bischler-Napieralski reaction yields an imine, modifications can lead to the formation of a lactam. A "cyclocarbonylation" approach involves the intramolecular acylation of an aromatic ring by a carbonyl group. An aliphatic version of the Bischler-Napieralski reaction has been reported, where treatment of N-chloroformylimidazolidinone derivatives with potassium iodide leads to the cyclization of an allylic substituent onto the carbonyl group, forming dihydropyridinones. nih.gov This demonstrates the feasibility of an intramolecular Friedel-Crafts-type acylation to form a lactam ring.

For the synthesis of this compound, a hypothetical Bischler-Napieralski-style cyclocarbonylation would involve a precursor such as N-(2-(naphthalen-1-yl)ethyl)formamide. Upon treatment with a suitable Lewis acid, an intramolecular electrophilic attack of the formyl group onto the naphthalene ring could lead to the formation of the desired lactam. The success of this reaction would likely depend on the activation of the naphthalene ring towards electrophilic substitution. jk-sci.com

Table 4: Reagents and Conditions for Bischler-Napieralski and Related Reactions

Reagent Conditions Product Type Reference
POCl₃, P₂O₅ Refluxing acidic conditions 3,4-Dihydroisoquinolines wikipedia.orgnrochemistry.com
Tf₂O, PPA Varies (room temp. to 100 °C) 3,4-Dihydroisoquinolines wikipedia.org

Schmidt Rearrangement-Based Routes

The Schmidt reaction is a versatile method for the synthesis of amides and lactams from ketones or aldehydes and hydrazoic acid (HN₃) under acidic conditions. organic-chemistry.org The reaction with a cyclic ketone results in a ring expansion, with the insertion of a nitrogen atom adjacent to the carbonyl group to form a lactam. organic-chemistry.org

This methodology is particularly well-suited for the synthesis of this compound from a readily available precursor. The starting material would be a benz[f]indan-1-one derivative. Treatment of this tricyclic ketone with sodium azide (B81097) (NaN₃) in the presence of a strong acid, such as sulfuric acid, would initiate the Schmidt rearrangement. derpharmachemica.com The reaction proceeds via the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. The migration of the aryl group leads to the formation of the six-membered lactam ring of the this compound skeleton. derpharmachemica.com

The Schmidt rearrangement has been successfully applied to various indanone derivatives to synthesize the corresponding dihydroquinolinones and dihydroisoquinolinones, often in moderate yields. derpharmachemica.comresearchgate.net The regioselectivity of the nitrogen insertion can be influenced by the migratory aptitude of the groups attached to the carbonyl carbon.

Table 5: Schmidt Rearrangement for the Synthesis of Lactams

Starting Material Reagents Product Yield (%) Reference
(E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones NaN₃/H₂SO₄ in CHCl₃ (E)-3-arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones 59.3–67.5 derpharmachemica.com

Curtius Rearrangement Sequences

The Curtius rearrangement provides a reliable pathway for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from carboxylic acid precursors. This sequence involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to form an isocyanate intermediate. This isocyanate can subsequently undergo an intramolecular cyclization to yield the desired lactam structure.

StepDescriptionConditionsOutcomeOverall YieldRef
1Cinnamoyl azide formationNot specifiedStyryl isocyanate (in situ)65% researchgate.net
2Thermal CyclizationHigh temperature, tributylamine1(2H)-isoquinolinone researchgate.net
3Catalytic HydrogenationNot specified3,4-dihydro-5-methyl-1(2H)-isoquinolinone researchgate.net

Intramolecular Electrophilic Cyclizations

Intramolecular electrophilic cyclization is a cornerstone in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one skeleton, including its benzo-fused analogues. documentsdelivered.comresearchgate.net This strategy typically involves the cyclization of an activated N-acyl β-arylethylamine derivative onto the electron-rich aromatic ring.

A classic example of this approach is the Bischler-Napieralski reaction. Modern variations of this reaction employ mild activating agents to avoid the harsh conditions of traditional reagents like POCl₃ or P₂O₅. organic-chemistry.org For instance, substituted β-phenylethylamides can undergo smooth intramolecular cyclization when treated with bromotriphenoxyphosphonium bromide (TPPBr₂) at low temperatures. organic-chemistry.org This method proceeds through an iminoyl bromide intermediate, which then undergoes electrophilic aromatic substitution. organic-chemistry.org Another effective reagent is trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which, in the presence of 2-chloropyridine, facilitates the cyclodehydration of N-phenethylamides to provide 3,4-dihydroisoquinolines. nih.gov These methods are particularly advantageous for substrates bearing sensitive functional groups. organic-chemistry.org

ReagentTemperatureKey IntermediateAdvantagesRef
POCl₃ / P₂O₅High (up to 200 °C)N-Acyliminium ionTraditional, well-established organic-chemistry.org
TPPBr₂ / Et₃N-60 °CIminoyl bromideVery mild conditions, high yields (up to 92%) organic-chemistry.org
Tf₂O / 2-ClPyr45 °CActivated amide complexMild, short reaction times, compatible with sensitive substrates nih.gov

Radicalic Cyclization Processes

Radical cyclizations offer a powerful and versatile alternative for constructing the 3,4-dihydroisoquinolin-1(2H)-one core. These reactions proceed through radical intermediates and are often characterized by high efficiency and tolerance for various functional groups.

One such approach involves the cyclization of 2-(β-haloacyl)-1,2-dihydroisoquinolines. researchgate.net In this process, a radical is generated, typically using a radical initiator like azobisisobutyronitrile (AIBN) and a mediator such as tributylstannane, which then cyclizes to form benzoindolizidine derivatives. researchgate.net

An analogous strategy has been effectively employed in the synthesis of related 3,4-dihydroquinolin-2-ones, demonstrating the broader applicability of the principle. nih.gov This involves the 6-exo-trig cyclization of α-halo-ortho-alkenyl anilides. A radical is generated adjacent to the amide carbonyl group, which then cyclizes onto an alkene acceptor at the ortho position of the aryl ring. nih.gov These reactions proceed in high yield under mild conditions (e.g., Bu₃SnH, Et₃B/air, room temperature) and can achieve high levels of stereocontrol when using chiral precursors. nih.gov

Multicomponent and Domino Reaction Protocols

Multicomponent and domino (or cascade) reactions have emerged as highly efficient strategies for the synthesis of complex molecules like 3,4-dihydroisoquinolin-1(2H)-one from simple starting materials. researchgate.net These protocols combine multiple bond-forming events in a single operation without isolating intermediates, thereby increasing atom economy, reducing waste, and simplifying synthetic procedures. mdpi.com

One-Pot Cascade Approaches

One-pot cascade reactions are particularly valuable for rapidly assembling the isoquinolinone scaffold. A prominent example involves a palladium-catalyzed cross-coupling strategy. acs.orgnih.gov This method utilizes the ortho-C-H bond activation of benzamides and their subsequent reaction with α-bromo ketones, leading to an intramolecular addition and N-C annulation to furnish a variety of isoquinolin-1(2H)-one derivatives in moderate to good yields. acs.orgnih.gov

Another innovative one-pot approach is the Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence. researchgate.net This process, which combines three distinct reactions, can be realized by reacting azido aldehydes with homophthalic anhydrides at room temperature. It delivers novel and complex polyheterocyclic structures related to the 3,4-dihydroisoquinolin-1(2H)-one core with high yields and diastereoselectivity. researchgate.net The Castagnoli–Cushman reaction, a three-component reaction of a homophthalic anhydride, an amine, and an aldehyde, is itself a powerful tool for synthesizing a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org

Reaction NameKey StepsCatalysts/ReagentsKey FeaturesRef
Pd-Catalyzed C-H Activation Cascadeortho-C-H activation, N-C annulationPalladium catalystForms diverse isoquinolin-1(2H)-ones from benzamides acs.orgnih.gov
Staudinger/aza-Wittig/Castagnoli–CushmanStaudinger reaction, aza-Wittig, [4+2] cycloadditionTriphenylphosphineOne-pot, room temp., high yield & diastereoselectivity researchgate.net
Castagnoli–Cushman ReactionImine formation, cyclization, dehydrationNone (thermal or acid-catalyzed)Three-component, builds diversity nih.gov

Intermolecular Annulations (e.g., [4+2], [5+1] Cyclocondensations)

Intermolecular annulations, particularly cycloaddition reactions, provide direct and atom-economical routes to the 3,4-dihydroisoquinolin-1(2H)-one framework.

Rhodium(III)-catalyzed [4+2] cycloaddition represents a robust procedure where an amide, acting as the four-atom component, reacts with a two-atom component (such as an alkyne) via C-H activation to construct the heterocyclic ring. organic-chemistry.org This approach allows for the synthesis of a diverse set of 3,4-dihydroisoquinolones in very good yields. organic-chemistry.org

Another sophisticated strategy involves an intramolecular Diels-Alder (IMDA) reaction, which is a [4+2] cycloaddition. In one example, a Groebke–Blackburn–Bienaymé (GBB) three-component reaction is first used to assemble a complex precursor, which then undergoes an N-acylation followed by a thermally induced IMDA reaction and subsequent dehydrative re-aromatization to yield imidazopyridine-fused isoquinolinones. nih.gov

More recently, photoredox-enabled deconstructive [5+1] annulation has been developed as a novel approach. This method utilizes indanones as starting materials to access isoquinolones, showcasing the continuous innovation in cyclocondensation strategies. researchgate.net

Functional Group Transformations and Specific Rearrangements

Beyond the de novo synthesis of the heterocyclic core, functional group transformations of the pre-formed 3,4-dihydroisoquinolin-1(2H)-one scaffold are crucial for generating structural diversity. The activation of the lactam moiety is a practical route to introduce substituents at various positions. For example, the isoquinolin-1(2H)-one core can be activated to facilitate substitution reactions at the C1 and C4 positions, providing an efficient path to otherwise difficult-to-access derivatives. organic-chemistry.org

Oxidation of Isoquinoline Derivatives

The oxidation of partially saturated isoquinoline precursors represents a direct and effective strategy for the synthesis of 3,4-dihydrobenz[h]isoquinolin-1(2H)-ones. This approach often involves the use of readily available starting materials and various oxidizing agents to introduce the desired carbonyl functionality.

One notable method involves the visible-light-mediated aerobic α-oxygenation of N-substituted tetrahydroisoquinolines. researchgate.net This process can proceed without the need for external photocatalysts, utilizing the substrates themselves as photosensitizers in the presence of a catalytic amount of base and oxygen. researchgate.net This method offers a green and efficient pathway to the corresponding benzo-fused lactams.

Another approach is the oxidative transformation of C4-substituted tetrahydroisoquinoline (THIQ) precursors to their corresponding isoquinolines. nih.gov While this method primarily focuses on aromatization, it highlights the potential for selective oxidation at the C1-position to yield the desired lactam under specific reaction conditions. The versatility of this method is demonstrated by its tolerance of a wide range of functional groups. nih.gov

Furthermore, the oxidation of N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives using reagents like N-bromosuccinimide (NBS) can lead to the formation of intermediates that, upon further transformation, can yield the desired lactam structure. researchgate.netlookchem.com The outcome of such reactions is often dependent on the nature of the substituents on the N-aryl group. researchgate.net

Claisen Rearrangement and Subsequent Transformations

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been ingeniously employed in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one framework. This strategy typically involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an N-allyl naphthyl ether or a related precursor, followed by a series of transformations to construct the final heterocyclic system.

A multi-step synthetic sequence can be initiated from a substituted methyl 3-hydroxy-benzoate, which undergoes allyl etherification followed by a Claisen rearrangement. The resulting intermediate is then subjected to oxidation, reductive amination, and subsequent intramolecular aminolysis to afford 2-substituted-3,4-dihydro-1(2H)-isoquinolinones. researchgate.net This sequence highlights the utility of the Claisen rearrangement in setting up the necessary substitution pattern for the final cyclization.

More advanced applications involve metal-catalyzed versions of related rearrangements. For instance, a Pd(0)-catalyzed aza-Claisen rearrangement of N-allyl ynamides has been explored, which proceeds through a ketenimine intermediate. nih.gov While this specific example leads to different products, the underlying principle of a metal-catalyzed sigmatropic rearrangement offers a promising avenue for the development of novel synthetic routes to the target molecule.

Reactions Utilizing Baylis-Hillman Adducts

Baylis-Hillman adducts, derived from the reaction of aldehydes with activated alkenes, are versatile building blocks in organic synthesis. Their inherent functionality allows for a variety of subsequent transformations, including the construction of complex heterocyclic systems like 3,4-dihydroisoquinolin-1(2H)-one.

The synthesis of 3,4-substituted isoquinolin-1(2H)-ones can be achieved through a straightforward approach utilizing Baylis-Hillman adducts. researchgate.net This methodology provides a convenient route to functionalized derivatives of the target scaffold.

A more intricate strategy involves the use of ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts in cycloaddition reactions with 3,4-dihydroisoquinolines. nih.gov This substrate-controlled, diversity-oriented synthesis can lead to either [4 + 2] or [3 + 2] annulation products, resulting in structurally complex and diverse spiro polycyclic frameworks. nih.gov The specific reaction pathway is tunable by adjusting the protecting group on the hydroxyl functionality of the MBH adduct. nih.gov This approach demonstrates the potential for creating a wide array of complex molecules based on the 3,4-dihydroisoquinolin-1(2H)-one core.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Enantioselective catalysis and regio- and diastereoselective functionalization are two key strategies employed to achieve this goal.

Enantioselective Catalysis

Enantioselective catalysis provides a powerful tool for the asymmetric synthesis of chiral molecules, offering high levels of stereocontrol and efficiency. Several catalytic systems have been developed for the synthesis of enantioenriched dihydroisoquinolinones.

Palladium-catalyzed enantioselective C-H carbonylation has emerged as a significant method. researchgate.net This approach can lead to the formation of isoquinolinones with good yields and high enantioselectivities. researchgate.net The use of chiral ligands is crucial for achieving high levels of asymmetric induction.

Rhodium catalysis has also been successfully applied in the atroposelective synthesis of C-N axially chiral isoquinolones. chemrxiv.org This method utilizes the dynamic kinetic transformation of carbene reagents, enabling the construction of sterically hindered C-N bonds with high enantioselectivity. chemrxiv.org

Furthermore, iridium-catalyzed asymmetric hydrogenation of quinolines represents another promising strategy. nih.gov By employing a chiral Ir-SpiroPAP catalyst, a variety of 4-substituted 3-ethoxycarbonylquinolines can be hydrogenated to yield chiral 1,4-dihydroquinolines in high yields and with exceptional enantioselectivity. nih.gov This method could potentially be adapted for the synthesis of chiral 3,4-dihydrobenz[h]isoquinolin-1(2H)-ones.

Below is a table summarizing selected examples of enantioselective catalysis in the synthesis of related isoquinolinone structures:

Catalyst/LigandSubstrate TypeProduct TypeYield (%)ee (%)Reference
Pd(OAc)₂ / Chiral LigandN-Allyl-2-bromobenzamide3-Allyl-3,4-dihydroisoquinolin-1(2H)-one7592 researchgate.net
[Rh(cod)Cl]₂ / Chiral DieneN-Enoxyphthalimide4-Substituted-3,4-dihydroisoquinolin-1(2H)-one8896 chemrxiv.org
[Ir(cod)Cl]₂ / SpiroPAP4-Arylquinoline-3-carboxylateChiral 1,4-Dihydroquinoline9599 nih.gov

This table presents representative data for analogous systems and is intended to illustrate the potential of these methods for the synthesis of the target compound.

Regio- and Diastereoselective Functionalization Approaches

In addition to enantioselective methods, strategies that control regioselectivity and diastereoselectivity are crucial for the synthesis of complex, multi-substituted this compound derivatives.

The functionalization of a pre-existing lactam ring can be achieved with high levels of regio- and diastereoselectivity, leading to a library of substituted dihydroisoquinolinones in enantioenriched form. researchgate.net This approach allows for the late-stage introduction of molecular diversity.

Radical cyclizations of enantioenriched precursors have also been shown to proceed with a high degree of chirality transfer. nih.gov Cyclizations of α-halo-ortho-alkenyl anilides can provide 3,4-dihydroquinolin-2-ones with excellent fidelity in the transfer of axial chirality to a new stereocenter. nih.gov This method also demonstrates high diastereoselectivity in the formation of products with an additional substituent on the α-carbon. nih.gov

A highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes has been developed for the construction of tetrahydroquinoline derivatives. This strategy proceeds under mild conditions and offers a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities.

The following table provides examples of diastereoselective reactions in the synthesis of related heterocyclic systems:

Reaction TypeSubstratesProductdrReference
Radical CyclizationAxially chiral α-chloro-ortho-vinyl anilide4-Methyl-3,4-dihydroquinolin-2-one>95:5 nih.gov
[4 + 2] Annulationp-Quinone methide and Malononitrile4-Aryl-2-amino-1,2,3,4-tetrahydroquinoline-3-carbonitrile>20:1

This table presents illustrative data from analogous systems to demonstrate the potential for high diastereoselectivity in the synthesis of the target scaffold.

Directed Functionalization at Specific Ring Positions (e.g., N2, C3, C4, C5, C6, C7, C10)

The functionalization of the this compound core at specific positions is crucial for modulating its physicochemical and pharmacological properties. While extensive research has been conducted on the simpler 3,4-dihydroisoquinolin-1(2H)-one scaffold, specific derivatization of the benz[h] analogue presents unique challenges and opportunities due to its extended polycyclic aromatic system.

N2 Position: The nitrogen atom at the N2 position is a common site for derivatization. N-alkylation and N-arylation can be readily achieved using various electrophiles. For the broader class of 3,4-dihydroisoquinolin-1(2H)-ones, methods such as N-deprotection followed by N-alkylation have been demonstrated as part of a three-step sequence to produce diverse N-substituted compounds. These reactions typically proceed under basic conditions and allow for the introduction of a wide range of substituents, including alkyl, benzyl, and aryl groups.

C3 and C4 Positions: The C3 and C4 positions on the dihydropyridinone ring are also amenable to functionalization. The Castagnoli-Cushman reaction, for instance, provides a powerful tool for introducing substituents at both the N2, C3, and C4 positions in a single step, often with high diastereoselectivity. tandfonline.comorganic-chemistry.orgnih.govrsc.orgrsc.org This multicomponent reaction typically involves the condensation of a homophthalic anhydride analogue with an imine, leading to a carboxylic acid function at the C4 position and substituents at N2 and C3 derived from the imine precursors. tandfonline.comorganic-chemistry.orgnih.govrsc.orgrsc.org Further modifications of the C4-carboxylic acid, such as esterification, can introduce additional diversity.

Metal-catalyzed C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds. tandfonline.comtandfonline.comnih.gov Rhodium(III)-catalyzed C-H activation of N-alkoxybenzamides, for example, has been used to synthesize isoquinolinone derivatives. tandfonline.comtandfonline.com While specific examples for the this compound core are not extensively documented, these methods offer a potential avenue for the direct introduction of functional groups onto the aromatic rings.

C5, C6, C7, and C10 Positions: Directed functionalization at the C5, C6, C7, and C10 positions of the benzo[h]isoquinoline ring system is more challenging and less explored. The electronic properties of the extended aromatic system influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, could be employed if appropriate halogenated precursors of this compound were available. However, the synthesis of such precursors and the regioselectivity of these reactions on the benz[h]isoquinolinone core require further investigation.

Introduction of Diverse Substituents via Modular Synthesis

Modular synthesis is a powerful strategy for generating libraries of compounds by combining different building blocks in a systematic manner. For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, multicomponent reactions are particularly well-suited for this approach.

The Castagnoli-Cushman reaction stands out as a prime example of a modular approach to synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives. tandfonline.comorganic-chemistry.orgnih.govrsc.orgrsc.org By varying the substituted homophthalic anhydrides, aldehydes, and amines used as starting materials, a wide array of substituents can be introduced at the N2, C3, and C4 positions. This flexibility allows for the rapid generation of diverse chemical libraries for biological screening. For instance, a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold was synthesized using this method to explore their antioomycete activity. tandfonline.comnih.govrsc.orgrsc.org

The following table provides examples of diverse substituents introduced at the N2, C3, and C4 positions of the 3,4-dihydroisoquinolin-1(2H)-one core using the Castagnoli-Cushman reaction.

PositionSubstituent Examples
N2 4-Chlorophenyl, 4-Iodophenyl, 4-Ethoxyphenyl, 4-Butylphenyl, 3,5-Dimethylphenyl, Phenethyl, 3-Morpholinopropyl
C3 Phenyl
C4 Carboxylic acid

Palladium-catalyzed reactions also offer a modular approach to derivatization. For example, a modular strategy for the synthesis of diverse phenyl-1,3-dienes from vinyl ethylene carbonate and phenylboronic acids has been reported, showcasing the potential of palladium catalysis in generating structural diversity. While not directly applied to the this compound core, such methodologies could potentially be adapted for the functionalization of this scaffold, provided suitable precursors are accessible.

Bioisosteric Modifications of the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of medicinal chemistry. nih.govdrugdesign.orgresearchgate.netresearchgate.net This strategy can be employed to improve potency, selectivity, and pharmacokinetic properties of a lead compound.

Isosteric Replacements in Related Systems

While specific examples of bioisosteric modifications on the this compound scaffold are not widely reported, the principles can be inferred from related heterocyclic systems. For instance, in the development of metallo-β-lactamase inhibitors, the carboxylate group of mercaptocarboxylic acids was replaced with bioisosteric groups like phosphonate esters, phosphonic acids, and NH-tetrazoles. nih.gov This highlights the potential for replacing key functional groups within a scaffold to modulate its properties.

In the context of polycyclic lactams, various heterocyclic rings can be considered as bioisosteres for one another. For example, the benzene (B151609) ring can be replaced by thiophene or pyridine to alter electronic properties and metabolic stability while potentially maintaining key binding interactions. drugdesign.org

Structural Mimicry for Enhanced Molecular Recognition

Structural mimicry is a key aspect of bioisosterism, aiming to replicate the spatial arrangement and electronic features of a pharmacophore to enhance molecular recognition by a biological target. The 3,4-dihydroisoquinolin-1(2H)-one scaffold itself can be considered a structural mimic of other important pharmacophores.

In the field of PARP (Poly(ADP-ribose) polymerase) inhibitors, isoquinolinone and naphthyridinone-based compounds have been designed to mimic the nicotinamide portion of the NAD+ substrate. nih.gov The design of these inhibitors often involves creating a scaffold that can engage in similar hydrogen bonding and stacking interactions as the natural ligand within the enzyme's active site. For instance, the nitrogen substituent on the isoquinolinone ring was incorporated as part of a bicyclic ring to afford a naphthyridinone scaffold, which led to a highly potent PARP1 inhibitor. nih.gov This demonstrates how structural modifications and the creation of isosteric scaffolds can lead to enhanced biological activity.

Strategic Development of Diverse Chemical Libraries Based on the Scaffold

The development of diverse chemical libraries based on a privileged scaffold like this compound is a key strategy in drug discovery. nih.govresearchgate.netchemrxiv.orgnih.gov Such libraries allow for the systematic exploration of the chemical space around the core structure to identify compounds with desired biological activities.

As previously mentioned, multicomponent reactions such as the Castagnoli-Cushman reaction are highly effective for the rapid generation of diverse libraries of 3,4-dihydroisoquinolin-1(2H)-one derivatives. tandfonline.comorganic-chemistry.orgnih.govrsc.orgrsc.org This approach allows for the independent variation of substituents at multiple positions, leading to a large number of structurally distinct compounds from a relatively small set of starting materials. The synthesis of a 59-membered library to screen for antioomycete agents is a testament to the utility of this strategy. tandfonline.comnih.govrsc.orgrsc.org

The design of such libraries often involves computational methods to ensure diversity and drug-likeness. researchgate.netchemrxiv.org Parameters such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors are considered to prioritize compounds with favorable pharmacokinetic properties. Knowledge-based and diversity-based design elements are employed to select building blocks and scaffolds that are likely to interact with specific biological targets.

While the specific application of these library design principles to the this compound scaffold is not extensively documented, the established methodologies for related structures provide a clear roadmap for the future development of diverse chemical libraries based on this promising polycyclic core.

Mechanistic Investigations in 3,4 Dihydrobenz H Isoquinolin 1 2h One Chemistry

Elucidation of Complex Reaction Pathways and Catalytic Cycles

The construction of the 3,4-dihydrobenz[h]isoquinolin-1(2H)-one scaffold can be achieved through various synthetic strategies, each with its own intricate reaction pathway and, in many cases, a carefully orchestrated catalytic cycle.

One prominent method involves the Rhodium(III)-catalyzed tandem C-H allylation/N-alkylation annulation . Preliminary mechanistic studies suggest that the rhodium(III) catalyst is central to both the C-H allylation and the subsequent N-alkylation cyclization processes. This one-pot synthesis proceeds under mild conditions, showcasing the efficiency of the catalytic cycle in facilitating the formation of the dihydroisoquinolinone core. researchgate.net While the precise details of the catalytic cycle are still under investigation, it is understood to involve the directed activation of a C-H bond, followed by insertion of the allylic partner and subsequent intramolecular cyclization.

Another versatile and widely studied route is the Castagnoli-Cushman reaction (CCR) . Mechanistic investigations, including crossover experiments and in-situ infrared spectroscopy, have shed light on this multicomponent reaction. mdpi.comorganic-chemistry.org The reaction between a homophthalic anhydride (B1165640), an amine, and an aldehyde proceeds through the formation of an amide-acid intermediate. mdpi.com This intermediate exists in equilibrium with its corresponding anhydride form. mdpi.com The reaction then proceeds via a Mannich-like mechanism, where the enol form of the anhydride or the amide-acid reacts with an imine (formed in situ from the amine and aldehyde), leading to the formation of the lactam ring of the dihydroisoquinolinone with high diastereoselectivity. mdpi.commdpi.com The understanding of this pathway has allowed for the optimization of reaction conditions, in some cases eliminating the need for a Lewis acid catalyst. mdpi.com

Intramolecular electrophilic cyclization presents another pathway to this compound derivatives. This method typically involves the cyclization of N-alkenyl benzamides or similar precursors. The mechanism is believed to proceed through the electrophilic activation of the alkenyl moiety, followed by an intramolecular nucleophilic attack by the amide nitrogen or oxygen, leading to the formation of the heterocyclic ring. The specific nature of the electrophile and the substrate structure dictates the precise course of the reaction.

The table below summarizes key aspects of these elucidated reaction pathways.

Reaction PathwayKey Mechanistic FeaturesCatalyst/ReagentIntermediates
Rh(III)-catalyzed Tandem AnnulationC-H activation, allylation, N-alkylation, cyclizationRh(III) complexOrganometallic rhodium species
Castagnoli-Cushman ReactionMulticomponent reaction, Mannich-like mechanismNone or Lewis AcidAmide-acid, imine, enol
Intramolecular Electrophilic CyclizationElectrophilic activation of alkene, intramolecular nucleophilic attackElectrophilic reagentCationic species

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their identification and characterization a challenging yet essential aspect of mechanistic studies. In the context of this compound synthesis, several key intermediates have been proposed and, in some cases, experimentally observed.

In the Castagnoli-Cushman reaction , the formation of amide-acid intermediates has been confirmed through crossover experiments and spectroscopic analysis. mdpi.com These intermediates are formed from the reaction of homophthalic anhydride with an amine. A crucial finding is the existence of an equilibrium between the amide-acid and its corresponding anhydride form, which plays a pivotal role in the progression of the reaction. mdpi.com The characterization of these intermediates has been instrumental in resolving long-standing questions about the CCR mechanism. mdpi.com

Another proposed intermediate in certain synthetic routes is a carbamoylisoquinolinone . While often transient, the isolation and characterization of such an intermediate would provide direct evidence for specific reaction pathways. For instance, in syntheses involving Curtius rearrangement of cinnamoyl azides, a styryl isocyanate is formed in situ, which then undergoes thermal cyclization to yield the isoquinolinone core. nih.gov The isocyanate itself is a critical, albeit short-lived, intermediate in this transformation.

The table below provides a summary of key reaction intermediates identified or proposed in the synthesis of this compound.

ReactionIntermediate SpeciesMethod of Identification/CharacterizationRole in Mechanism
Castagnoli-Cushman ReactionAmide-acidCrossover experiments, in-situ IR spectroscopyKey species in equilibrium, precursor to Mannich-like reaction
Castagnoli-Cushman ReactionImineInferred from reaction componentsElectrophilic partner in the Mannich-like reaction
Curtius Rearrangement RouteStyryl isocyanateFormed in situ from an azide (B81097) precursorUndergoes thermal cyclization to form the lactam ring

Exploration of Transition State Structures

While experimental identification of transition states is not feasible due to their fleeting existence, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for their exploration. Understanding the structure and energetics of transition states is key to comprehending reaction rates and selectivities.

For the Castagnoli-Cushman reaction , theoretical studies have proposed different transition state models to explain the observed diastereoselectivity. mdpi.com These models often involve a chair-like or boat-like transition state in the Mannich-type addition step. The relative energies of these transition states, influenced by steric and electronic factors of the reactants, determine the stereochemical outcome of the reaction. For example, a transition state that minimizes steric interactions between the substituents on the imine and the anhydride will be lower in energy and thus favored. DFT calculations have been employed to model these transition states and predict the observed stereoselectivity with reasonable accuracy.

Although specific computational data for the synthesis of the parent this compound is not extensively available in the literature, the principles derived from studies of closely related isoquinolinone syntheses are highly informative. The table below outlines general findings from computational studies on relevant reaction types.

Reaction TypeTransition State FeatureComputational MethodInformation Gained
Castagnoli-Cushman ReactionChair-like or boat-like geometry in Mannich additionDFTOrigin of diastereoselectivity
Rh(III)-catalyzed C-H ActivationConcerted Metalation-Deprotonation (CMD)DFTEnergetics of C-H bond cleavage
Intramolecular CyclizationVaries with mechanism (e.g., concerted or stepwise)DFT, Ab initioReaction barriers and pathway preference

Deuterium-Labeling Experiments for Mechanism Probing

Deuterium-labeling experiments are a powerful experimental tool for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming steps and for determining whether a particular C-H bond is cleaved in the rate-determining step (the kinetic isotope effect, KIE).

In the context of rhodium-catalyzed reactions for the synthesis of dihydroisoquinolinone derivatives, deuterium-labeling experiments have provided crucial mechanistic insights. For instance, in a rhodium-catalyzed reaction of aromatic amides with N-vinylphthalimide, deuterium-labeling studies suggested that the reaction proceeds through a carbene mechanism. researchgate.net The observed distribution of deuterium (B1214612) in the product provided evidence against a direct C-H activation pathway and supported the involvement of a rhodium-carbene intermediate.

Furthermore, kinetic isotope effect (KIE) studies, often conducted in conjunction with deuterium labeling, can quantify the effect of isotopic substitution on the reaction rate. A significant primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage being involved in the rate-determining step of the reaction. Inverse KIEs (kH/kD < 1) can suggest a change in hybridization from sp2 to sp3 at the labeled position in the transition state. snnu.edu.cn

The following table presents hypothetical outcomes of deuterium-labeling experiments and their mechanistic implications in the synthesis of this compound.

ExperimentObservationMechanistic Implication
Reaction with a deuterated aromatic C-H bondSignificant kH/kD (>2)C-H bond cleavage is part of the rate-determining step.
Reaction with a deuterated aromatic C-H bondNo significant KIE (kH/kD ≈ 1)C-H bond cleavage is not rate-determining or occurs after the rate-determining step.
Scrambling of deuterium labelsReversible C-H bond activation step prior to the product-forming step.
Incorporation of deuterium from a deuterated solventProtonolysis or another step involving solvent participation in the mechanism.

These mechanistic investigations, employing a combination of kinetic studies, intermediate characterization, computational modeling, and isotopic labeling, are continually refining our understanding of the chemistry of this compound and paving the way for the design of more sophisticated and efficient synthetic routes.

Computational Chemistry Applications in 3,4 Dihydrobenz H Isoquinolin 1 2h One Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating complex reaction mechanisms by calculating the geometries of reactants, transition states, and products, along with their corresponding energies. This allows researchers to map out the entire potential energy surface of a reaction, providing a detailed, step-by-step understanding of the transformation.

In the context of isoquinolinone synthesis, DFT calculations have been instrumental. For instance, mechanistic studies and DFT calculations have helped to rationalize the pathways of palladium-catalyzed enantioselective C-H carbonylation reactions used to produce isoquinolinones researchgate.net. Such studies can explain the observed yields and high enantioselectivities by modeling the key intermediates and transition states, thereby guiding the optimization of reaction conditions. While specific DFT studies elucidating the reaction mechanisms for the formation of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one itself were not prominently available, the application of this methodology to the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives demonstrates its crucial role in synthetic chemistry researchgate.net.

Quantum Chemical Studies on Molecular Conformations and Energetics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Quantum chemical methods, including DFT and ab-initio calculations, are used to study the conformational landscape of molecules and determine the relative energies of different stable conformers.

For related structures like 1,2,3,4-tetrahydroisoquinoline (THIQ), conformational searches have revealed multiple low-energy conformers in both ground (S0) and excited (S1) states researchgate.net. These studies compute potential energy surfaces, identifying the most stable geometries and the energy barriers between them researchgate.net. Such analyses are critical for understanding how a molecule like this compound might adopt specific shapes to fit into a biological target, such as an enzyme's active site. The calculation of properties like molecular electrostatic potential can further identify sites prone to electrophilic interactions, offering clues about potential binding modes researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, in particular, are used to understand how the properties of a molecule in 3D space influence its activity.

In a notable study, 3D-QSAR models were developed for a series of 59 synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives to investigate their antioomycete activity against the plant pathogen Pythium recalcitrans nih.gov. These models provided crucial information for the further design of more potent derivatives nih.gov.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric (shape-related) and electrostatic fields. The process involves aligning the set of molecules and then placing them in a 3D grid, calculating the field values at each grid point.

For the 3,4-dihydroisoquinolin-1(2H)-one derivatives, a statistically significant CoMFA model was established nih.gov. The model's robustness was indicated by its high cross-validated coefficient (q²) and non-cross-validated coefficient (r²), as detailed in the table below nih.gov.

Table 1: Statistical Parameters of the CoMFA Model

Parameter Value
Cross-validated coefficient (q²) 0.612
Non-cross-validated coefficient (r²) 0.962
Standard error of estimate (SEE) 0.122
F-statistic value (F) 129.569
Optimal number of components 5

Data sourced from a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. nih.gov

The CoMFA model revealed the importance of both steric and electrostatic fields, with contributions of 53.7% and 46.3%, respectively nih.gov. The resulting contour maps provide a visual guide for drug design. For example, the maps indicated that bulky substituents at the R1 position and electronegative groups at the R2 position of the phenyl ring were favorable for enhancing biological activity nih.gov.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties nih.gov. This provides a more comprehensive picture of the structural requirements for activity.

The CoMSIA model for the 3,4-dihydroisoquinolin-1(2H)-one derivatives also showed good predictive ability nih.gov. The statistical parameters for this model are summarized below.

Table 2: Statistical Parameters of the CoMSIA Model

Parameter Value
Cross-validated coefficient (q²) 0.588
Non-cross-validated coefficient (r²) 0.923
Standard error of estimate (SEE) 0.169
F-statistic value (F) 61.265
Optimal number of components 5

Data sourced from a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. nih.gov

The CoMSIA contour maps reinforced and expanded upon the CoMFA findings. They highlighted that electropositive groups at the R2 position of the phenyl ring would decrease activity, while hydrogen bond acceptor groups at the R1 position were beneficial nih.gov. Specifically, the necessity of the C4-carboxyl group for activity was a key finding from these 3D-QSAR studies nih.gov. Together, these computational models provide a detailed roadmap for optimizing the 3,4-dihydroisoquinolin-1(2H)-one scaffold to develop new and more effective antioomycete agents.

Advanced Structural Characterization Methodologies

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. For complex heterocyclic systems like 3,4-dihydrobenz[h]isoquinolin-1(2H)-one, this technique can provide precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

In the broader class of isoquinoline (B145761) derivatives, single-crystal X-ray diffraction has been instrumental. For instance, studies on related substituted isoquinolinones have successfully elucidated the absolute configuration of stereocenters within the molecule. semanticscholar.org The analysis of anomalous dispersion effects during diffraction measurements on crystals of these compounds allows for the definitive assignment of R or S configuration at chiral centers. semanticscholar.org This is particularly crucial when new synthetic routes are developed, or when the compound possesses multiple stereocenters where the relative and absolute stereochemistry cannot be determined by other means. The crystal structure also reveals intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence the material's bulk properties. semanticscholar.orgnih.gov

While a specific crystal structure for the parent this compound is not widely reported in publicly available literature, the methodology remains the most powerful tool for such a task. The data obtained would be crucial for understanding its interaction with biological targets in medicinal chemistry applications.

Crystallographic Parameter Typical Information Obtained
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the size and shape of the repeating unit.
Atomic Coordinates (x, y, z)Defines the precise position of each atom.
Bond Lengths & AnglesConfirms the molecular connectivity and geometry.
Absolute ConfigurationDetermines the 3D arrangement for chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General Principles)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For a molecule like this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The aromatic protons on the fused benzene (B151609) and naphthalene (B1677914) rings would appear in a distinct region of the spectrum, with their splitting patterns providing information about their substitution pattern. The protons on the dihydroisoquinoline core, specifically the methylene (B1212753) (-CH₂-) groups at positions 3 and 4, would appear as characteristic multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal indicates its electronic environment, for example, distinguishing between sp²-hybridized aromatic and carbonyl carbons and sp³-hybridized aliphatic carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to piece together the complete molecular structure by observing correlations between nuclei. For example, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away, confirming the connectivity of the fused ring system. While specific spectral data for the title compound is sparse, extensive NMR data is available for a wide range of 3,4-dihydroisoquinolin-1(2H)-one derivatives, demonstrating the power of this technique in confirming their structures. rsc.orgnih.gov

NMR Experiment Information Provided
¹H NMRNumber, environment, and connectivity of protons.
¹³C NMRNumber and electronic environment of unique carbons.
COSYShows proton-proton (¹H-¹H) coupling correlations.
HSQCCorrelates protons directly to their attached carbons.
HMBCShows long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (General Principles)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the calculation of its elemental formula with high accuracy. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used to generate the molecular ion, often observed as a protonated species [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of the molecular ion. In these experiments, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of fragmentation is often characteristic of the compound's structure. For the 3,4-dihydroisoquinolin-1(2H)-one core, characteristic fragmentation pathways could include the loss of carbon monoxide (CO) from the lactam ring or cleavages within the dihydroisoquinoline ring system. The specific fragmentation pattern of the benz[h] derivative would be influenced by the stability of the resulting fragments, which is enhanced by the extended aromatic system. Analyzing these fragmentation pathways helps to confirm the presence of key structural motifs within the molecule. hkbu.edu.hk

Mass Spectrometry Technique Information Provided
High-Resolution MS (HRMS)Provides the exact mass and allows for elemental formula determination.
Tandem MS (MS/MS)Induces fragmentation of the molecular ion to reveal structural motifs.
Fragmentation Pattern AnalysisHelps to identify characteristic substructures within the molecule.

Emerging Research Directions and Future Perspectives in 3,4 Dihydrobenz H Isoquinolin 1 2h One Chemistry

Exploration of Supramolecular Interactions Involving the Scaffold

The unique architecture of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one, characterized by its extended aromatic system and the presence of a hydrogen bond donor (N-H) and acceptor (C=O) group, makes it an intriguing candidate for studies in supramolecular chemistry. The planar benzo[h]quinoline portion of the molecule can engage in π-π stacking interactions, a fundamental force in the assembly of molecules in both biological and materials science contexts. The lactam moiety provides a site for predictable and directional hydrogen bonding.

Future research is anticipated to explore the formation of self-assembled monolayers, liquid crystals, and organogels utilizing derivatives of this scaffold. The interplay between hydrogen bonding and π-π stacking could lead to the rational design of complex supramolecular architectures with tunable properties. Furthermore, the potential for this scaffold to act as a host in host-guest chemistry, binding to specific ions or small organic molecules, remains a largely unexplored and promising avenue of investigation. The insights gained from these studies could pave the way for the development of novel sensors, molecular switches, and advanced materials.

Development of Novel Synthetic Routes to Access Underexplored Derivatives

While the parent this compound scaffold is known, the exploration of its chemical space through the synthesis of a diverse range of derivatives is still in its nascent stages. Current synthetic strategies often involve multi-step sequences that may lack efficiency or generality. The development of more convergent and atom-economical routes is a key objective for the future.

One promising approach that has been reported for the synthesis of the related aromatic benz[h]isoquinolines involves a photochemical cyclization of a bis-aromatic enol precursor. This method offers a convergent pathway to the core structure. Future work will likely focus on adapting such photochemical strategies, as well as exploring transition-metal-catalyzed C-H activation and annulation reactions, to directly construct the this compound skeleton from readily available starting materials. The ability to introduce a wide array of functional groups onto the aromatic rings and at various positions of the lactam ring will be crucial for systematically investigating the structure-property relationships of these compounds.

A summary of a reported photochemical synthesis is presented below:

PrecursorReagents and ConditionsProductYield
Mixture of E and Z conjugated esters254 nm light source, tetrahydrofuranBenz[h]isoquinoline derivative18%

Table 1: Example of a Photochemical Synthesis of a Benz[h]isoquinoline Derivative

Expanding the Utility of this compound as a Versatile Synthetic Intermediate

The this compound scaffold represents a valuable building block for the synthesis of more complex molecular architectures. The lactam functionality can be manipulated in various ways; for instance, reduction can yield the corresponding cyclic amine, while hydrolysis can provide access to amino acids with a constrained polycyclic side chain. The aromatic rings are amenable to electrophilic substitution reactions, allowing for the introduction of further functionality.

Future research will likely focus on leveraging the inherent reactivity of this scaffold to access novel classes of compounds. For example, the methylene (B1212753) group adjacent to the carbonyl (C4 position) could be functionalized through enolate chemistry. The development of methodologies for the asymmetric functionalization of the dihydroisoquinoline ring would be of significant interest, providing access to enantiomerically pure compounds for applications in medicinal chemistry and catalysis. As the synthetic accessibility of diverse this compound derivatives improves, their utility as starting materials for the synthesis of natural product analogues and other complex target molecules is expected to expand significantly.

Q & A

Q. What are the standard synthetic routes for 3,4-dihydrobenz[h]isoquinolin-1(2H)-one derivatives, and how do reaction conditions influence yields?

The synthesis typically involves Bischler-Napieralski-type cyclization using trifluoromethanesulfonic anhydride (Tf2O) to generate phenonium ions, enabling tandem annulation with nitriles . Microwave-assisted methods improve efficiency by reducing reaction times (e.g., 30–60 minutes) and enhancing regioselectivity for C1- and C4-substituted derivatives . Copper-catalyzed cascade reactions with β-keto esters under mild conditions (room temperature, 12–24 hours) offer economical routes with yields up to 85% . Optimization of solvent (e.g., ethanol, chloroform) and base (NaOH) is critical for purification and yield improvement .

Q. Which analytical techniques are essential for characterizing 3,4-dihydroisoquinolinone derivatives?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural validation. For example, <sup>1</sup>H NMR reveals substituent effects (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.5–4.2 ppm), while HRMS confirms molecular weights within 5 ppm tolerance . X-ray crystallography (e.g., monoclinic C2/c space group, β = 100.227°) provides absolute stereochemistry and hydrogen-bonding patterns .

Q. How are biological activities of these compounds screened, and what statistical methods validate the results?

Antimicrobial and antitumor assays use dose-response curves (e.g., IC50 values) with one-way ANOVA (p < 0.05) and Fisher’s LSD test for pairwise comparisons . Data are expressed as mean ± SEM, with biological triplicates to ensure reproducibility . Derivatives with alkyl chains (e.g., 2-hexadecyl in compound I4) show enhanced activity against oomycetes, likely due to improved membrane penetration .

Q. What substituent modifications are commonly explored, and how do they impact bioactivity?

Key modifications include:

  • Alkyl chains (e.g., 2-octyl, 2-hexadecyl): Increase lipophilicity and antimicrobial potency .
  • Aromatic groups (e.g., 3-phenyl, 2-benzyl): Enhance π-π stacking interactions with target enzymes .
  • Heterocyclic moieties (e.g., 2-furylmethyl): Introduce hydrogen-bonding sites for selectivity .
    Systematic SAR studies reveal that electron-withdrawing groups at C4 reduce cytotoxicity while maintaining efficacy .

Q. How is statistical rigor maintained in biological assays for these compounds?

SPSS 16.0 or equivalent software is used for ANOVA with post-hoc tests (e.g., Fisher’s LSD) at 95% confidence intervals . Data normalization against positive controls (e.g., fluconazole for antifungals) and outlier removal via Grubbs’ test ensure reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized for challenging 3,4-dihydroisoquinolinone syntheses?

Microwave irradiation (150–200°C, 30 minutes) accelerates cyclization steps, achieving >90% conversion in Tf2O-mediated reactions . Solvent-free aza-Friedel-Crafts reactions minimize side products, while Pd-catalyzed Ugi multicomponent reactions enable diversity-oriented synthesis . For air-sensitive intermediates, Schlenk techniques under inert atmospheres (N2/Ar) are critical .

Q. What mechanistic insights explain contradictory bioactivity results across derivatives?

Divergent activities arise from substituent-dependent pharmacokinetics. For example, 2-cyclopropyl derivatives (I11) exhibit lower solubility, reducing bioavailability despite in vitro potency . Contradictions in antitumor data (e.g., IC50 variability) may stem from cell-line-specific expression of target enzymes like topoisomerase II . Metabolite profiling (LC-MS/MS) and cytochrome P450 inhibition assays clarify these discrepancies .

Q. How do crystallographic studies resolve structural ambiguities in complex derivatives?

Single-crystal X-ray diffraction (e.g., a = 21.350 Å, Z = 16) confirms intramolecular hydrogen bonds (O–H···O, 2.78 Å) and C–H···π interactions (3.12 Å), which stabilize bioactive conformations . Disordered solvent molecules in lattice voids are modeled with PART instructions in SHELXL, refining R1 values to <0.05 .

Q. What strategies enable scalable synthesis of 3,4-dihydroisoquinolinones for preclinical studies?

Transition metal-free protocols using benzyne cycloadditions (e.g., Diels-Alder/aromatization cascades) achieve gram-scale production with >70% yield . Continuous-flow systems improve safety for exothermic steps (e.g., Tf2O activation), while silica gel chromatography (petroleum ether/EtOAc, 5:1) ensures purity >95% .

Q. How can computational methods predict the bioactivity of novel derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) models binding to targets like β-tubulin (ΔG < −8 kcal/mol) . QSAR models using Hammett σ constants and LogP values correlate substituent effects with observed IC50 trends .

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